TRPA1 Antagonism: Weak Potency vs. TRP Blockers
The target compound exhibits weak antagonist activity at human TRPA1 with an IC₅₀ of 12.0–12.6 µM [1]. This places it in a distinct potency tier compared to structurally related N-cinnamoylanthranilate ACA (N-(p-amylcinnamoyl)anthranilic acid), which demonstrates substantially stronger TRP channel blockade with IC₅₀ values of 1.7 µM (TRPM2), 2.3 µM (TRPC6), and 3.8–3.9 µM (TRPM8) [2]. The approximately 5–7 fold weaker TRPA1 potency of 22780-32-1 indicates that the 4-methoxy substitution, lacking the extended alkyl chain present in ACA, significantly reduces TRP channel engagement [3].
| Evidence Dimension | TRPA1 antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 12.0 µM (12,000 nM) and 12.6 µM (12,600 nM) |
| Comparator Or Baseline | ACA (N-(p-amylcinnamoyl)anthranilic acid): TRPM2 IC₅₀ = 1.7 µM, TRPC6 IC₅₀ = 2.3 µM, TRPM8 IC₅₀ = 3.8–3.9 µM |
| Quantified Difference | Target compound is ~5–7× less potent than ACA on TRP channels |
| Conditions | Human TRPA1 expressed in HEK293 cells; calcium influx assay (CA-induced) with 10-min incubation |
Why This Matters
Weak TRPA1 activity makes 22780-32-1 suitable as a negative control or reference compound for SAR studies rather than as a potent TRP channel modulator.
- [1] BindingDB. BDBM97230: Antagonist activity at human TRPA1 expressed in HEK293 cells. IC₅₀ = 12.0–12.6 µM. Entry ID: 50007717. View Source
- [2] Kraft, R. et al. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. Br J Pharmacol. 2006; 148(3): 264-273. View Source
- [3] Harteneck, C. et al. N-Cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites. Eur J Med Chem. 2019; 170: 141-156. View Source
